molecular formula C21H26N2O2S B296793 N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide

N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide

Cat. No. B296793
M. Wt: 370.5 g/mol
InChI Key: LCJFDQVBWGMSTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide, also known as NBMDA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide involves its interaction with FAAH, which is responsible for the hydrolysis of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide binds to the catalytic site of FAAH, inhibiting its activity and leading to an increase in the levels of endocannabinoids in the brain. This increase in endocannabinoid levels has been shown to modulate various physiological and behavioral processes, including pain sensation, anxiety, and inflammation.
Biochemical and Physiological Effects:
N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide has been shown to exhibit various biochemical and physiological effects, including its ability to modulate pain sensation, anxiety, and inflammation. It has been demonstrated to be a potent analgesic in various animal models of pain, including neuropathic pain and inflammatory pain. Additionally, N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide has been shown to exhibit anxiolytic effects in animal models of anxiety, suggesting its potential as a therapeutic agent for anxiety disorders. Furthermore, N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide has been shown to exhibit anti-inflammatory effects in various animal models of inflammation, suggesting its potential as a therapeutic agent for inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide for lab experiments is its high potency and selectivity for FAAH inhibition. This makes it a valuable tool for studying the role of endocannabinoids in various physiological and behavioral processes. Additionally, N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide exhibits good solubility in various solvents, making it easy to work with in the lab. However, one of the main limitations of N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide is its relatively high cost, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide, including its potential as a therapeutic agent for various disorders. For example, N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide has been shown to exhibit promising results as a potential analgesic and anxiolytic agent, suggesting its potential for the treatment of pain and anxiety disorders. Additionally, further research is needed to better understand the mechanism of action of N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide and its effects on various physiological and behavioral processes. Finally, the development of new and improved synthesis methods for N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide may help to reduce its cost and increase its availability for research purposes.

Synthesis Methods

The synthesis of N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide involves a multi-step process that begins with the reaction of 2-mercapto-N-(2-methylphenyl)benzamide with isobutyl chloroformate in the presence of triethylamine. This is followed by the reaction of the resulting intermediate with 2-methylbenzylamine and acetic anhydride to yield N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide. The purity of the compound can be enhanced through various purification techniques, including recrystallization and column chromatography.

Scientific Research Applications

N-isobutyl-2-({[(2-methylbenzyl)sulfanyl]acetyl}amino)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit significant activity as a selective and potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the metabolism of endocannabinoids. This inhibition leads to an increase in the levels of endocannabinoids in the brain, which has been linked to various physiological and behavioral effects.

properties

Molecular Formula

C21H26N2O2S

Molecular Weight

370.5 g/mol

IUPAC Name

2-[[2-[(2-methylphenyl)methylsulfanyl]acetyl]amino]-N-(2-methylpropyl)benzamide

InChI

InChI=1S/C21H26N2O2S/c1-15(2)12-22-21(25)18-10-6-7-11-19(18)23-20(24)14-26-13-17-9-5-4-8-16(17)3/h4-11,15H,12-14H2,1-3H3,(H,22,25)(H,23,24)

InChI Key

LCJFDQVBWGMSTF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CSCC(=O)NC2=CC=CC=C2C(=O)NCC(C)C

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NC2=CC=CC=C2C(=O)NCC(C)C

Origin of Product

United States

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